molecular formula C8H14O3 B13898368 5-Hexyn-1-ol, acetate CAS No. 68274-83-9

5-Hexyn-1-ol, acetate

Cat. No.: B13898368
CAS No.: 68274-83-9
M. Wt: 158.19 g/mol
InChI Key: XFEYGVQRLCKJLL-UHFFFAOYSA-N
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Description

5-Hexyn-1-ol, acetate is an organic compound with the molecular formula C8H12O2. It is an ester derived from 5-Hexyn-1-ol and acetic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hexyn-1-ol, acetate can be synthesized through the esterification of 5-Hexyn-1-ol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hexyn-1-ol, acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

5-Hexyn-1-ol, acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.

    Biology: The compound can be used in the synthesis of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 5-Hexyn-1-ol, acetate involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the compound may interact with oxidizing agents to form carboxylic acids or ketones. In reduction reactions, it may be reduced to the corresponding alcohol by reducing agents.

Comparison with Similar Compounds

Similar Compounds

    5-Hexyn-1-ol: The parent alcohol from which 5-Hexyn-1-ol, acetate is derived.

    5-Hexen-1-ol, acetate: A similar ester with an alkene group instead of an alkyne.

    4-Pentyn-1-ol: A similar alcohol with a shorter carbon chain.

Uniqueness

This compound is unique due to its alkyne functional group, which imparts distinct reactivity compared to similar compounds with alkene or alkane groups. This unique reactivity makes it valuable in specific synthetic applications where the alkyne functionality is required.

Properties

CAS No.

68274-83-9

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

acetic acid;hex-5-yn-1-ol

InChI

InChI=1S/C6H10O.C2H4O2/c1-2-3-4-5-6-7;1-2(3)4/h1,7H,3-6H2;1H3,(H,3,4)

InChI Key

XFEYGVQRLCKJLL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C#CCCCCO

Origin of Product

United States

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